5-Nitro (1H)indazole-4-carboxylic acid methyl ester
Overview
Description
5-Nitro (1H)indazole-4-carboxylic acid methyl ester is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 5-position and a carboxylic acid methyl ester at the 4-position of the indazole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro (1H)indazole-4-carboxylic acid methyl ester typically involves the nitration of 1H-indazole-4-carboxylic acid methyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Nitro (1H)indazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 5-Amino (1H)indazole-4-carboxylic acid methyl ester.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 5-Nitro (1H)indazole-4-carboxylic acid.
Scientific Research Applications
5-Nitro (1H)indazole-4-carboxylic acid methyl ester has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive indazole derivatives with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific properties, such as coordination polymers.
Mechanism of Action
The mechanism of action of 5-Nitro (1H)indazole-4-carboxylic acid methyl ester is primarily related to its ability to interact with biological targets through its nitro and ester functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindazole: Lacks the carboxylic acid methyl ester group but shares the nitro group at the 5-position.
1H-Indazole-4-carboxylic acid methyl ester: Lacks the nitro group but shares the ester group at the 4-position.
5-Amino (1H)indazole-4-carboxylic acid methyl ester: The amino group replaces the nitro group at the 5-position.
Uniqueness
5-Nitro (1H)indazole-4-carboxylic acid methyl ester is unique due to the presence of both the nitro group and the carboxylic acid methyl ester group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 5-nitro-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)8-5-4-10-11-6(5)2-3-7(8)12(14)15/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLUWMNBRGUNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C=NN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274008 | |
Record name | Methyl 5-nitro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-65-3 | |
Record name | Methyl 5-nitro-1H-indazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-nitro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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